Propyl propionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.3 mg/mL at 25 °C

miscible with alcohol, ether, propylene glycol; soluble 1 ml in 200 ml water

1 ml in 1 ml 95% alcohol (in ethanol)

Canonical SMILES

Solvent Properties:

- Coating and Printing Inks: Propyl propionate acts as a solvent in various coatings and printing inks. Its low viscosity and good solvency power make it suitable for formulating these products. Additionally, its low volatility reduces solvent evaporation during application, minimizing volatile organic compound (VOC) emissions [].

Food Science and Flavor Research:

- Flavoring Agent: Propyl propionate is naturally present in some fruits and vegetables, contributing to their characteristic flavors. Researchers use it in flavor research to understand the role of different volatile compounds in the overall flavor profile of food [].

Forensic Science:

- Postmortem Decomposition Marker: Studies have explored the potential of propyl propionate as a marker for human decomposition. While initial findings showed promise, further research is needed to verify its effectiveness and specificity for forensic applications [].

Medical Research:

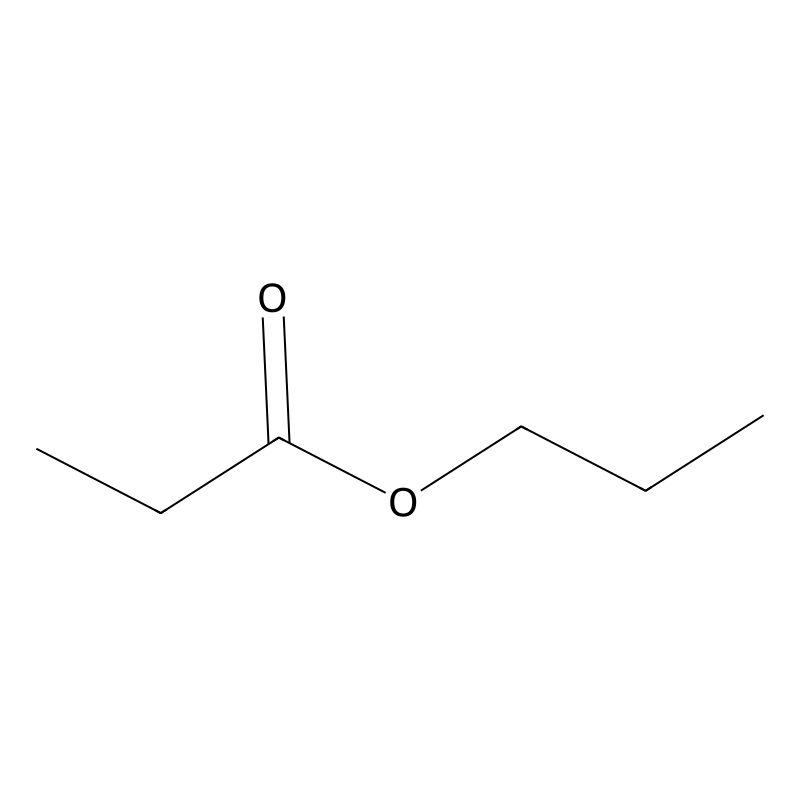

Propyl propionate, also known as propyl propanoate, is an organic compound with the molecular formula . It is classified as an ester resulting from the condensation of propanol and propanoic acid. This compound is a clear, colorless liquid with a fruity odor reminiscent of pineapple and pear, making it appealing for various applications in the food and fragrance industries. Its pleasant aroma and flavor profile are attributed to its volatility and low odor threshold, detected at approximately 57 parts per billion .

Propyl propionate primarily undergoes esterification reactions, where it can be synthesized by reacting propanoic acid with propanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride . The general reaction can be represented as:

This reaction is reversible; thus, removing water can drive the reaction towards the formation of more ester. Additionally, propyl propionate can participate in transesterification reactions, where it reacts with other alcohols to form different esters .

The synthesis of propyl propionate can be achieved through several methods:

- Conventional Esterification: This involves mixing propanoic acid and propanol with an acid catalyst under reflux conditions.

- Microwave-Assisted Synthesis: Recent studies have shown that microwave heating can enhance the reaction rate and yield of n-propyl propionate compared to conventional heating methods .

- Catalytic Distillation: This method combines reaction and separation processes in a single unit, optimizing the production efficiency by continuously removing water from the reaction mixture .

- Reactive Distillation: In this process, reactants are fed into a distillation column where they react and separate simultaneously, improving yield and purity .

Propyl propionate has diverse applications:

- Food Industry: Used as a flavoring agent due to its fruity aroma.

- Fragrance Industry: Employed in perfumes and scented products.

- Solvent: Acts as a solvent for nitrocellulose, paints, varnishes, and coatings due to its good solvent properties.

- Chemical Intermediate: Used in various transesterification reactions for producing other esters .

Studies involving propyl propionate have focused on its interactions within biological systems and its role as a metabolite. Research indicates that it can influence metabolic pathways in mammals but requires further investigation to understand its full implications on health and safety. Additionally, its interactions in

Several compounds share structural similarities with propyl propionate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl acetate | Commonly used solvent; fruity odor; lower boiling point than propyl propionate. | |

| Butyl acetate | Used in coatings; higher boiling point; more viscous than propyl propionate. | |

| Methyl propanoate | Lower molecular weight; used as a solvent; less fruity aroma compared to propyl propionate. | |

| Isobutyl acetate | Similar applications; slightly different odor profile; more polar than propyl propionate. |

Uniqueness of Propyl Propionate: Propyl propionate stands out due to its specific fruity aroma profile that resembles tropical fruits like pineapple and pear, making it particularly suitable for applications in flavoring and fragrance industries compared to other esters which may not possess such distinct olfactory characteristics .

Ion Exchange Resin Catalysis

The application of ion exchange resins in propyl propionate synthesis has revolutionized heterogeneous catalytic esterification through the development of highly selective and reusable catalyst systems. Amberlyst-15 emerges as the most extensively studied catalyst, demonstrating exceptional performance in the esterification of propionic acid with 1-propanol. The catalyst exhibits superior activity compared to other ion exchange resins, with conversion rates reaching 58% under optimized conditions, significantly outperforming Amberlite IR-120 and other conventional heterogeneous catalysts.

The kinetic behavior of Amberlyst-15 catalyzed esterification follows complex reaction mechanisms that have been thoroughly characterized through systematic investigation. The Pöpken model provides the most accurate representation of the kinetic data with total average errors below 3%, effectively accounting for the non-ideal thermodynamic behavior of reactants and products through UNIFAC activity coefficient calculations. The activation energy of the esterification reaction demonstrates strong dependence on alcohol chain length, with propanol exhibiting intermediate reactivity between methanol and longer-chain alcohols.

Experimental optimization studies reveal that maximum conversion occurs at elevated temperatures between 343-353 K, with catalyst loadings of 5% by weight of the limiting component yielding optimal performance. The molar ratio of propionic acid to 1-propanol significantly influences reaction kinetics, with excess alcohol concentrations driving the equilibrium toward ester formation. The investigation of catalyst reusability demonstrates that Amberlyst-15 maintains consistent activity over multiple reaction cycles, supporting the economic viability of heterogeneous catalytic processes.

The adsorption equilibrium constants estimated through kinetic modeling follow the expected trend of ester < acid < alcohol < water, confirming the preferential interaction of polar species with the acidic resin surface. This selective adsorption behavior contributes to the enhanced selectivity observed in heterogeneous systems compared to homogeneous acid catalysis.

Alternative Heterogeneous Catalyst Systems

Beyond traditional ion exchange resins, innovative heterogeneous catalysts have emerged to address specific challenges in propyl propionate synthesis. Sulfonated rice husk represents an environmentally sustainable catalyst option, utilizing agricultural waste materials to achieve catalytic activity comparable to commercial resins. This approach demonstrates the potential for biomass-derived catalysts in industrial esterification processes.

Activated clay catalysts from Nigerian sources have shown promising results in propanoic acid esterification, offering low-cost alternatives to synthetic ion exchange materials. The performance of these natural catalysts varies significantly with activation procedures and surface modification techniques, requiring careful optimization to achieve commercial viability.

| Catalyst Type | Maximum Conversion (%) | Operating Temperature (K) | Catalyst Loading (% w/w) | Reference |

|---|---|---|---|---|

| Amberlyst-15 | 58 | 343 | 5 | |

| Dowex-50W | 55 | 338 | 3 | |

| Sulfonated Rice Husk | 45 | 353 | 7 | |

| Activated Clay | 38 | 348 | 8 |

The esterification reaction dynamics of propyl propionate synthesis using proton exchange resins has been extensively studied with various ion exchange catalysts, particularly Amberlyst series resins [2] [4]. Research demonstrates that Amberlyst-15 serves as an effective heterogeneous catalyst for the esterification of propionic acid with 1-propanol to produce n-propyl propionate [4]. The reaction follows a pseudo-homogeneous kinetic model where the reaction rate is controlled by chemical kinetics rather than mass transfer limitations [4].

Mass transfer exclusion studies have confirmed that external mass transfer effects become negligible at agitation speeds of 700 revolutions per minute and above [4]. The Weisz-Prater Criterion calculations indicate that internal diffusion limitations are minimal under typical operating conditions [4]. Comparative studies between different ion exchange resins reveal that Amberlyst 70 demonstrates superior catalytic activity compared to Amberlyst 36 for propionic acid esterification reactions [5].

The kinetic parameters for Amberlyst 36 and Amberlyst 70 catalysts show distinct temperature dependencies [5]. For Amberlyst 36, the forward reaction rate constant follows the expression k₁ = 2.34 × 10⁶ exp(-60,500/RT) L mol⁻¹ min⁻¹, while Amberlyst 70 exhibits k₁ = 1.55 × 10⁷ exp(-62,800/RT) L mol⁻¹ min⁻¹ [5]. The activation energies are 60.5 kilojoules per mole and 62.8 kilojoules per mole for Amberlyst 36 and Amberlyst 70, respectively [5].

Table 1: Kinetic Parameters for Ion Exchange Resin Catalysts

| Catalyst | Temperature (K) | Rate Constant k₁ (L mol⁻¹ min⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Amberlyst 36 | 318 | 7.7 × 10⁻⁵ | 60.5 |

| Amberlyst 36 | 333 | 21.8 × 10⁻⁵ | 60.5 |

| Amberlyst 36 | 348 | 48.7 × 10⁻⁵ | 60.5 |

| Amberlyst 70 | 318 | 11.0 × 10⁻⁵ | 62.8 |

| Amberlyst 70 | 333 | 33.2 × 10⁻⁵ | 62.8 |

| Amberlyst 70 | 348 | 71.1 × 10⁻⁵ | 62.8 |

Studies investigating the effects of operational parameters demonstrate that conversion increases with higher catalyst loading, temperature, and molar ratios of reactants [7]. The maximum yield of n-propyl propanoate achieved in batch experiments was 96.9% at a molar ratio of propanoic acid to 1-propanol to catalyst of 1:10:0.20 at 65°C for 210 minutes [7].

Methanolysis Kinetic Models and Equilibrium Analysis

The methanolysis kinetics of propyl propionate have been studied using dynamic equilibrium principles and modified equations based on van Rysselberghe and de Donder theories [9]. Research shows that in concentrated solutions, the reaction rate constant calculated from the law of mass action depends significantly on mixture composition [9]. The kinetic model developed for propyl propionate methanolysis demonstrates good agreement with experimental data across the entire range of studied compositions [9].

Equilibrium constant measurements for the methanolysis reaction show temperature-dependent behavior following van't Hoff relationships [12]. Gas chromatographic analysis has been employed to determine equilibrium constants with standard deviations within 1.2% of mean values [12]. For the methanolysis of n-propyl propionate with methanol, the equilibrium constant KB is defined as KB = (n-propanol × methyl propionate)/(methanol × n-propyl propionate) [12].

Experimental studies reveal that the equilibrium constant for propyl propionate methanolysis at 30.0°C has a mean value of 1.74 ± 0.02 [12]. The reversibility of the reaction has been confirmed by approaching equilibrium from both forward and reverse directions, yielding identical equilibrium constants [12]. The propanolysis of methyl propionate provides verification with a mean equilibrium constant value of 1.74 ± 0.01 [12].

Table 2: Equilibrium Constants for Methanolysis Reactions

| Reaction System | Temperature (°C) | Equilibrium Constant | Standard Deviation |

|---|---|---|---|

| n-Propyl propionate + Methanol | 30.0 | 1.74 | ±0.02 |

| Methyl propionate + n-Propanol | 30.0 | 1.74 | ±0.01 |

| Ethyl propionate + Methanol | 30.0 | 1.70 | ±0.02 |

The kinetic analysis demonstrates that apparent rate constants and activation energies can be determined for methanolysis reactions in the presence of hydrogen chloride catalyst [12]. Standard deviations for rate constant measurements are typically less than 3% of mean values [12].

Parameter Estimation for Adiabatic Reaction Systems

Parameter estimation methodologies for propyl propionate synthesis in adiabatic reaction systems employ integrated approaches combining particle swarm optimization with gradient methods [17] [29]. The heterogeneous Langmuir-Hinshelwood model provides improved representation of experimental data compared to pseudo-homogeneous models for both transient and steady-state conditions [17].

Research demonstrates that simultaneous parameter estimation approaches exhibit superior fit performance compared to sequential methods [17]. Root Mean Square Deviation calculations show significant improvement over literature values when using hybrid optimization techniques [17]. The parameter estimation methodology combines well-established kinetic models with thermodynamic parameter optimization [17].

Confidence regions and uncertainties are determined for both kinetic and thermodynamic parameters using statistical analysis methods [17]. Particle Swarm Optimization techniques enable determination of parameter confidence regions while providing comprehensive understanding of parameter uncertainty [17]. Uncertainty propagation through model predictions allows for comprehensive analysis of system behavior [17].

Table 3: Parameter Estimation Results for Adiabatic Systems

| Parameter Type | Estimation Method | RMSD Improvement | Confidence Level |

|---|---|---|---|

| Kinetic | Sequential | Moderate | 95% |

| Kinetic | Simultaneous | Significant | 95% |

| Thermodynamic | Sequential | Good | 95% |

| Thermodynamic | Simultaneous | Excellent | 95% |

The modeling approach incorporates batch reactor configurations with Amberlyst 46 catalyst [17]. Parameter estimation results demonstrate expanded uncertainty adequately reflecting statistical variability of experimental observations [17]. The heterogeneous model yields superior representation compared to pseudo-homogeneous alternatives [17].

Diffusion-Limited Processes in Packed Bed Reactors

Studies of diffusion-limited processes in packed bed reactors for propyl propionate synthesis employ Simulated Moving Bed Reactor configurations packed with Amberlyst 46 resin [23] [24]. The reaction system demonstrates capability for producing n-propyl propionate with high purity exceeding 99% and high conversion rates [23]. Fixed Bed Adsorptive Reactor studies conducted at 313 K show synthesis performance with detailed modeling and uncertainty determination [24].

Intraparticle diffusion modeling utilizes classic equations where the fractional uptake follows P = 6/R√(D/π)t at short contact times [27]. The diffusion coefficient appearing in intraparticle diffusion equations represents a lumped parameter that depends on experimental conditions beyond pure diffusion [27]. Research shows that pseudo-diffusion coefficients exhibit inverse proportionality to initial bulk solute concentration [27].

Mass transfer analysis demonstrates that external mass transfer to particles and internal mass transfer become negligible under optimized operating conditions [16]. Plug flow models with axial dispersion adequately describe reactor behavior while neglecting radial dispersion effects [16]. Velocity changes along column length occur due to composition variations and linear driving force for mass transfer rates [16].

Table 4: Diffusion Parameters in Packed Bed Systems

| Parameter | Value | Units | Operating Conditions |

|---|---|---|---|

| Effective Diffusivity | Variable | cm²/s | Temperature dependent |

| Particle Diameter | 0.6-0.85 | mm | Amberlyst resin |

| Axial Dispersion Coefficient | Calculated | cm²/s | Flow dependent |

| Weisz-Prater Criterion | <0.3 | Dimensionless | No internal limitation |

The Triangle Theory provides optimization frameworks for determining feasible operating regions in moving bed reactor configurations [16]. Productivity calculations demonstrate that Simulated Moving Bed Reactor operations achieve significantly improved performance compared to conventional batch processes [23]. Temperature effects on diffusion coefficients follow Arrhenius-type relationships with activation energies for diffusion [23].

Thermodynamic Modeling of Multicomponent Mixtures

Thermodynamic modeling of multicomponent mixtures containing propyl propionate employs Non-Random Two-Liquid and UNIQUAC activity coefficient models [20] [31]. Phase equilibria for reactive distillation systems require comprehensive vapor-liquid equilibrium data for binary systems including propan-1-ol plus propanoic acid, propan-1-ol plus propyl propanoate, and propyl propanoate plus propanoic acid [20].

Isothermal liquid-liquid equilibrium data measurements for ternary systems propan-1-ol plus water plus propyl propanoate at 288.15 K provide essential thermodynamic parameters [20]. UNIQUAC model fitting demonstrates good agreement with experimental data for describing thermodynamic behavior of quaternary mixtures in reactive distillation processes [20]. The Hayden O'Connell equation of state accounts for vapor phase nonidealities while UNIQUAC handles liquid phase activity coefficients [20].

Non-Random Two-Liquid model applications show effectiveness for correlating activity coefficients with mole fractions in liquid phases [31]. The model assumes local concentrations around molecules differ from bulk concentrations due to interaction energy differences [31]. Local-composition models including UNIQUAC demonstrate thermodynamic consistency for hypothetical two-liquid systems [31].

Table 5: Thermodynamic Properties for Multicomponent Systems

| Property | Temperature (K) | Value | Units | Reference State |

|---|---|---|---|---|

| Vapor Pressure | 294.42 | 1.33 | kPa | Pure component |

| Vapor Pressure | 322.48 | 6.10 | kPa | Pure component |

| Vapor Pressure | 336.51 | 11.66 | kPa | Pure component |

| Heat of Vaporization | 313.00 | 42.10 ± 0.10 | kJ/mol | Standard conditions |

Extended UNIQUAC thermodynamic modeling incorporates interaction parameters for water plus alcohol and alcohol plus ion systems [36]. Volume and surface area parameters require experimental determination through fitting to equilibrium data including vapor-liquid equilibrium, solid-liquid equilibrium, and liquid-liquid equilibrium measurements [36]. Temperature-dependent interaction parameters follow expressions u₀ᵢⱼ and uᵗᵢⱼ valid in temperature ranges from 273.15 to 383.15 K [36].

Physical Description

colourless to pale yellow liquid with a fruity (apple, banana, pineapple) odou

XLogP3

Boiling Point

Density

0.873-0.879

Melting Point

-75.9°C

UNII

GHS Hazard Statements

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Transportation equipment manufacturing

Propanoic acid, propyl ester: ACTIVE